

Triptil (Protriptyline) as a Tool Compound in Neuroscience Research: Application Notes and Protocols

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Compound of Interest

Compound Name: *Triptil*

Cat. No.: *B7804085*

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Introduction

Triptil, the brand name for the compound protriptyline, is a tricyclic antidepressant (TCA) that has found utility as a versatile tool compound in neuroscience research.^{[1][2]} Its well-characterized pharmacological profile, primarily as a potent norepinephrine and, to a lesser extent, serotonin reuptake inhibitor, allows for the precise investigation of the roles of these monoaminergic systems in various neurological processes and disease models.^{[3][4]} Beyond its classical antidepressant mechanism, recent studies have highlighted its potential neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. This document provides detailed application notes and experimental protocols for utilizing **Triptil** as a tool compound in neuroscience research, with a focus on its use in studying monoamine reuptake, its neuroprotective effects, and its application in relevant disease models.

Physicochemical Properties and Storage

Property	Value
Chemical Name	3-(5H-dibenzo[a,d][5]annulen-5-yl)-N-methylpropan-1-amine
Molecular Formula	C ₁₉ H ₂₁ N
Molecular Weight	263.38 g/mol
Form	Typically available as a hydrochloride salt
Solubility	Soluble in DMSO (e.g., 60 mg/mL)
Storage	Store stock solutions at -20°C or -80°C for long-term stability.

Mechanism of Action

Protriptyline's primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the serotonin transporter (SERT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.^{[6][7]} It displays a higher affinity for NET over SERT.^[3] Additionally, like other TCAs, protriptyline interacts with various other receptors, which contributes to its side-effect profile but can also be leveraged for specific research questions.^[7]

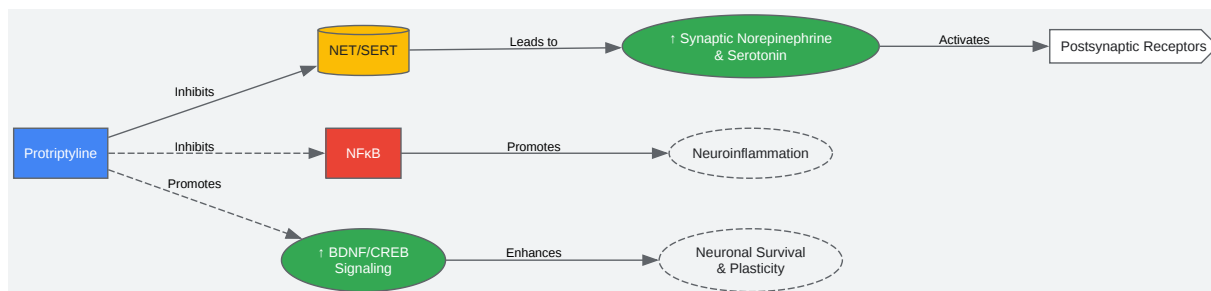
Quantitative Data: Receptor Binding and Transporter Inhibition

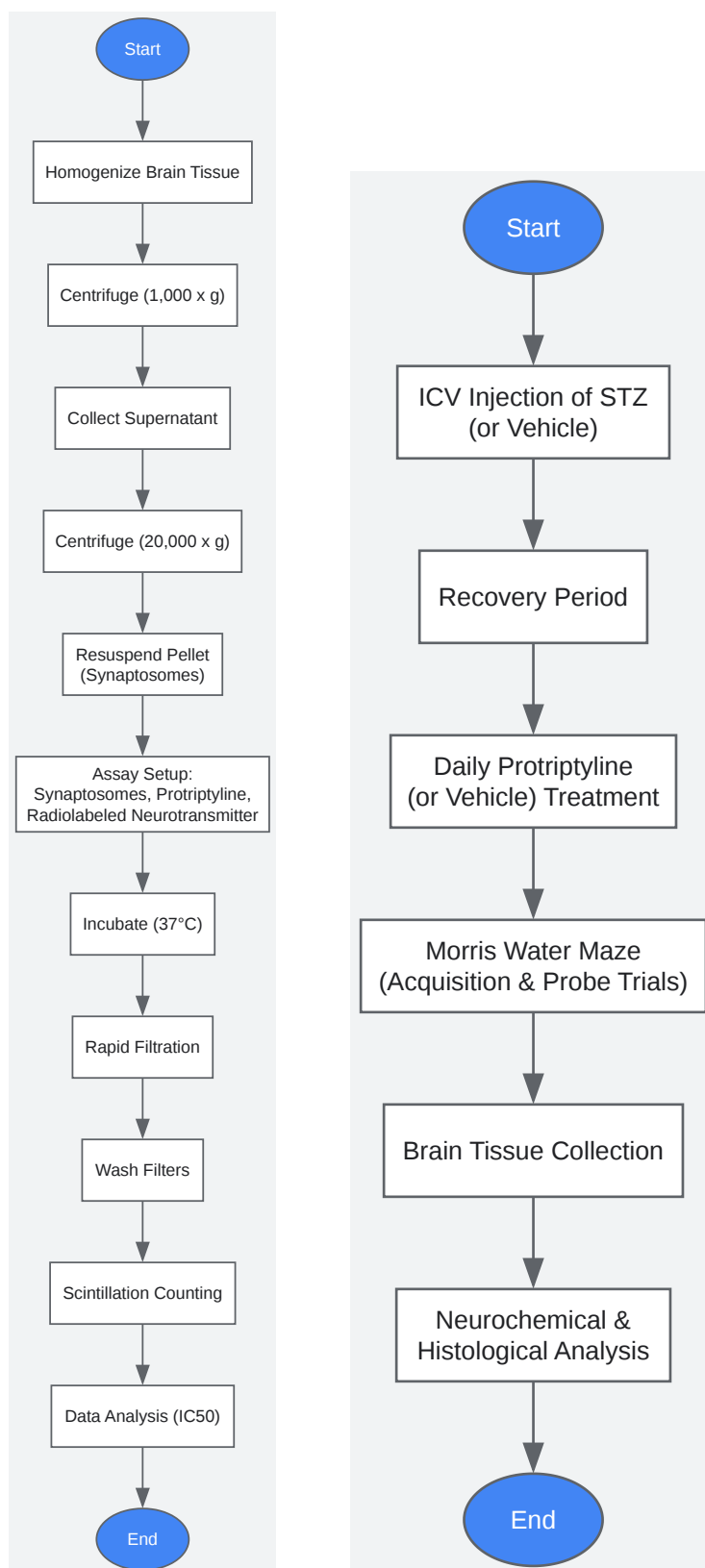
Target	K _i (nM)	Species	Reference
Norepinephrine Transporter (NET)	1.41	Human	[3][4]
Serotonin Transporter (SERT)	19.6	Human	[3][4]
Dopamine Transporter (DAT)	2100	Human	[3]
Histamine H ₁ Receptor	7.2–25	Human	[3]
Muscarinic Acetylcholine Receptor (mACh)	25	Human	[3]
α ₁ -Adrenergic Receptor	63	Human	[3]

Target Enzyme	IC ₅₀	Reference
Acetylcholinesterase (AChE)	0.06 mM (60 μM)	[6][8]

Signaling Pathways

Protriptyline's modulation of monoamine levels initiates a cascade of downstream signaling events. Chronic administration has been shown to induce neuroadaptive changes.[7] In the context of neuroprotection, particularly in models of Alzheimer's disease, protriptyline has been shown to regulate the NFκB-BDNF/CREB signaling axis.[3] By inhibiting neuroinflammation (via NFκB) and promoting the expression of Brain-Derived Neurotrophic Factor (BDNF) and activating the cAMP response element-binding protein (CREB), protriptyline can support neuronal survival and plasticity.





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